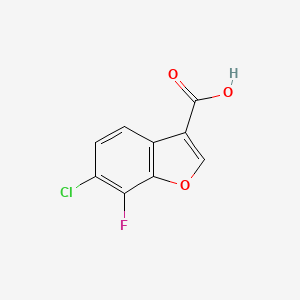

![molecular formula C19H15N3O5S B2703442 Methyl 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)thiazol-4-yl)benzoate CAS No. 1207025-64-6](/img/structure/B2703442.png)

Methyl 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)thiazol-4-yl)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

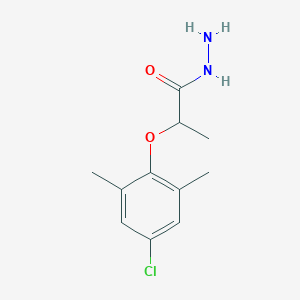

“Methyl 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)thiazol-4-yl)benzoate” is a complex organic compound. It contains a benzo[d][1,3]dioxol-5-yl group, which is a highly oxygenated lignanoid containing four five-membered rings and two benzene rings .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, noble ligands of (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide were prepared via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield .Molecular Structure Analysis

The molecular structure of similar compounds has been solved by Direct Methods and refined by full-matrix least-squares methods . The carbon-bound hydrogen atoms were placed in the calculated positions, with the d (C—H) = 0.93–0.98 Å .Chemical Reactions Analysis

The reaction mixture was filtrated and the filtrate was concentrated under vacuum to remove the solvent. The residue was dissolved in dichloromethane, successively washed with 5% NaOH solution and water to pH = 7, and finally dried with anhydrous Na2SO4 .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the empirical formula of 4-(Benzo[d][1,3]dioxol-5-yl)-5-methylthiazol-2-amine is C11H10N2O2S with a molecular weight of 234.27 .科学的研究の応用

Heavy Metal Ion Detection

BDMMBSH: has been employed for the detection of the carcinogenic heavy metal ion lead (Pb²⁺) . Researchers synthesized noble ligands of BDMMBSH via a simple condensation method. These ligands were then crystallized and characterized using spectroscopic techniques. Subsequently, a sensitive and selective Pb²⁺ sensor was developed by depositing a thin layer of BDMMBSH on a glassy carbon electrode (GCE) with the conducting polymer matrix Nafion (NF). The sensor exhibited excellent sensitivity and low limits of quantification and detection .

Antitumor Activity

A series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines, which includes BDMMBSH, were synthesized and evaluated for their antitumor activities against HeLa, A549, and MCF-7 cell lines. Some of these compounds demonstrated potent growth inhibition properties, with IC50 values generally below 5 μM .

Indole-Based Anticancer Agents

BDMMBSH is structurally related to indoles. Indoles have been investigated for their anticancer properties. While BDMMBSH itself hasn’t been directly evaluated, its structural features may contribute to potential anticancer effects .

Materials Science and Crystallography

The crystal structures of BDMMBSH derivatives were analyzed using single crystal X-ray diffraction. Such studies contribute to our understanding of molecular packing, intermolecular interactions, and crystal symmetry. These insights are valuable in materials science and crystal engineering .

Organic Synthesis and Methodology

BDMMBSH was synthesized via a condensation method involving benzo[d][1,3]dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH). This synthetic route highlights the compound’s potential as a versatile building block in organic synthesis .

Electrochemical Sensing Platforms

Beyond Pb²⁺ detection, BDMMBSH’s electrochemical properties make it a promising candidate for other sensing applications. Researchers may explore its use in detecting other metal ions or environmental pollutants .

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

methyl 4-[2-(1,3-benzodioxol-5-ylcarbamoylamino)-1,3-thiazol-4-yl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O5S/c1-25-17(23)12-4-2-11(3-5-12)14-9-28-19(21-14)22-18(24)20-13-6-7-15-16(8-13)27-10-26-15/h2-9H,10H2,1H3,(H2,20,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDYNALREQDAYJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)NC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

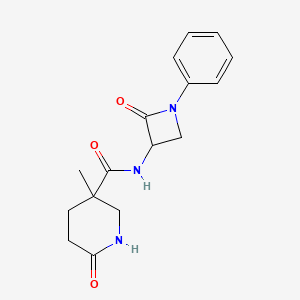

![6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl-(5-fluoro-4-methylpyridin-2-yl)methanone](/img/structure/B2703366.png)

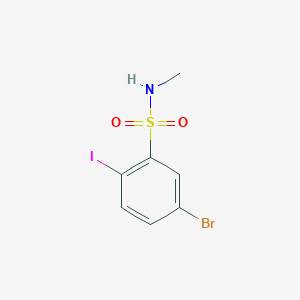

![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B2703367.png)

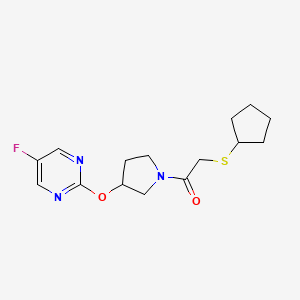

![1-Phenyl-4-{[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetyl}piperazine](/img/structure/B2703369.png)

![4-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B2703370.png)

![Tert-butyl 2-(6-chloropyridazine-3-carbonyl)-2,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B2703377.png)

![N-[2-(4-Fluorophenyl)oxan-4-yl]-N-methylbut-2-ynamide](/img/structure/B2703381.png)